N-(2-Amino-1,1-dimethylethyl)acetamide

Description

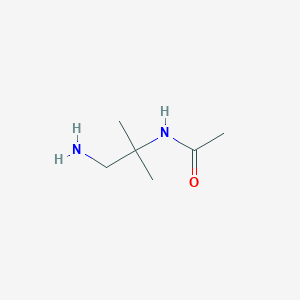

N-(2-Amino-1,1-dimethylethyl)acetamide is a tertiary amine-containing acetamide derivative characterized by a branched alkyl chain with a dimethyl group and a primary amino group. Its molecular structure (C₆H₁₄N₂O) features a central acetamide moiety linked to a 2-amino-1,1-dimethylethyl group, which confers unique steric and electronic properties.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)acetamide |

InChI |

InChI=1S/C6H14N2O/c1-5(9)8-6(2,3)4-7/h4,7H2,1-3H3,(H,8,9) |

InChI Key |

DPSHVXKFYDIOKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-1,1-dimethylethyl)acetamide typically involves the reaction of acetamide with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-1,1-dimethylethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the amino or acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-(2-Amino-1,1-dimethylethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of N-(2-Amino-1,1-dimethylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)acetamide Derivatives

The hydrochloride salt 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide (CAS: 1220035-08-4) shares structural similarity but replaces the amino group with a hydroxyl moiety. This substitution reduces basicity and alters coordination behavior, making it less effective in metal-chelation reactions compared to the amino variant. The hydroxyl group also increases polarity, affecting solubility in organic solvents .

N-(2-Amino-2-(hydroxyimino)ethyl)acetamide (CAS: 390817-84-2) introduces a hydroxyimino group, creating a planar, conjugated system. This modification enhances hydrogen-bonding capacity and redox activity, distinguishing it from the dimethyl-substituted analog. Its applications are more niche, focusing on intermediates in specialty chemical synthesis rather than catalysis .

Chlorinated and Agrochemical Acetamides

Chloro-substituted analogs like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (pretilachlor) and 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) are herbicidal agents. These compounds leverage chloro and aryl substituents for lipophilicity and target-binding affinity, contrasting with the amino-dimethyl group’s focus on steric stabilization. Their toxicity profiles and environmental persistence differ significantly from the less reactive this compound .

Pharmacological and Functional Comparisons

Analgesic and Anti-Inflammatory Acetamides

N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) exhibits potent analgesic activity comparable to paracetamol, attributed to its sulfonamide-piperazine moiety. In contrast, this compound lacks such electron-withdrawing groups, limiting its direct pharmacological utility but highlighting structural adaptability for drug design .

FPR Receptor-Targeting Acetamides

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, inducing calcium mobilization in neutrophils. The aromatic and pyridazinone systems enable receptor binding, whereas the dimethylamino group in this compound is more suited to chelation than receptor interaction .

Biological Activity

N-(2-Amino-1,1-dimethylethyl)acetamide, also known as a substituted acetamide derivative, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamide functional group attached to a branched amine structure. Its chemical formula can be represented as follows:

- Molecular Formula : C₅H₁₃N₂O

- Molecular Weight : 113.17 g/mol

This compound's unique structure contributes to its interaction with biological systems, particularly in enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The mechanism involves binding to the active site of BChE, thereby preventing the hydrolysis of acetylcholine (ACh). This inhibition is crucial as it may help maintain ACh levels in the brain, which are often diminished in Alzheimer's patients.

- Kinetic Studies : Research indicates that this compound acts as a mixed inhibitor of BChE. Lineweaver–Burk plots demonstrate that both maximum velocity (V) and Michaelis constant (K) are affected by increasing concentrations of the inhibitor, suggesting a complex interaction with the enzyme .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. A study tested several acetamide derivatives for their antibacterial potential using agar well diffusion assays. The results indicated that certain derivatives exhibited significant activity comparable to standard antibiotics such as levofloxacin.

| Compound | Activity Against E. coli | Activity Against S. aureus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 2b | High | Moderate | 25 μg/100 μL |

| 2i | Moderate | High | 50 μg/100 μL |

These findings underscore the potential utility of this compound and its derivatives in treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Certain substituted acetamides have demonstrated inhibitory effects on cancer cell lines, including prostate and lung cancer cells. The underlying mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

Case Studies

Case Study 1: Alzheimer’s Disease Therapeutics

A recent study focused on the efficacy of this compound as a BChE inhibitor in vitro. The results showed that this compound could significantly enhance ACh levels in neuronal cultures exposed to neurotoxic agents associated with Alzheimer's pathology. This suggests its potential role in developing therapeutic strategies for managing cognitive decline in Alzheimer's patients .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of various acetamide derivatives against multi-drug resistant bacterial strains. The study found that compounds derived from this compound exhibited superior activity against resistant strains compared to traditional antibiotics, indicating a potential new avenue for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.